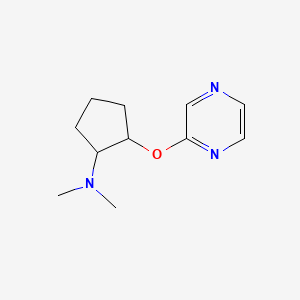

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

While the specific molecular structure analysis of “N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine” is not available, it’s known that the N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

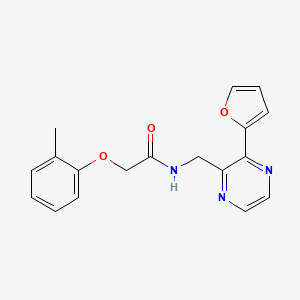

Fused Pyrrole and Pyrazole Derivatives : The compound has been used in the synthesis of fused pyrrole and pyrazole derivatives, important in various chemical reactions. For instance, the preparation of fusedpyrrolo[2,3-b]pyrrolidinones and pyrrolo[2,3-c]pyridazinones from related compounds, demonstrating its role in complex organic syntheses (Okamoto et al., 1997).

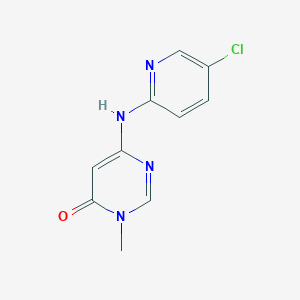

Antimicrobial Activity : Research has shown the effectiveness of derivatives in antimicrobial activities. The synthesis of novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from similar compounds, exhibited pronounced antimicrobial properties (Sirakanyan et al., 2021).

Enantioselective Michael Additions : This compound is instrumental in catalyzing enantioselective Michael additions, a crucial step in pharmaceutical synthesis, leading to the production of various medicinally relevant compounds (Itoh & Kanemasa, 2002).

Organic Synthesis and Catalysis

Synthesis of Amino Derivatives : It has been used in the synthesis of amino derivatives, like the creation of 2,6-Diisopropyltetrahydro-2H-4-pyranone, a key intermediate in various organic syntheses (Arutynyan et al., 2018).

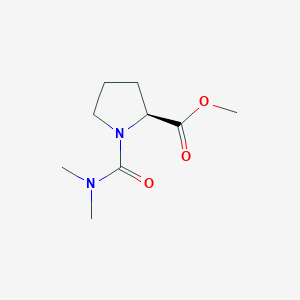

Cytotoxic Activity in Carboxamide Derivatives : Research has explored its role in synthesizing carboxamide derivatives with significant cytotoxic activities, valuable in cancer research (Deady et al., 2003).

Cycloisomerization of Amines : The compound has been used in palladium-catalyzed cycloisomerization of amines, demonstrating its utility in synthesizing pyrroles, a core structure in many pharmaceuticals (Gabriele et al., 2001).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Activities : Some derivatives have shown antimicrobial, anti-inflammatory, and even antitumor activities, making them valuable for pharmaceutical development (Zaki et al., 2016).

Analgesic Properties : Research into similar compounds has led to the discovery of potent analgesics, demonstrating the potential of derivatives in pain management (Melvin et al., 1984).

Synthesis of Alkaloids : It's been used in the enantioselective total syntheses of complex marine alkaloids, highlighting its role in the synthesis of biologically active natural products (Seiple et al., 2011).

Propriétés

IUPAC Name |

N,N-dimethyl-2-pyrazin-2-yloxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZFRTUCJVUAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)